3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the hydroxyphenyl, hydroxypropyl, and propan-2-ylphenyl groups under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and yield. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar structural features but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of 3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O3/c1-14(2)16-6-8-17(9-7-16)23-20-21(18-13-15(3)5-10-19(18)29)25-26-22(20)24(30)27(23)11-4-12-28/h5-10,13-14,23,28-29H,4,11-12H2,1-3H3,(H,25,26) |
InChI Key |
BPRPEAPVKWAKOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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